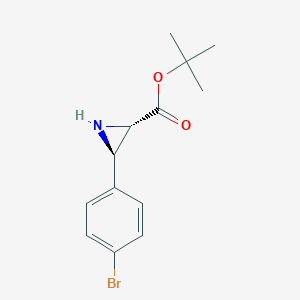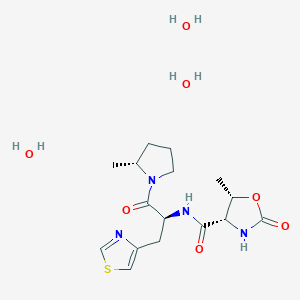
Rovatirelin hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rovatirelin hydrate is a synthetic compound that acts as a thyrotropin-releasing hormone mimetic. It is known for its potential therapeutic effects on central nervous system disorders, particularly those involving cerebellar ataxia. The compound has shown promising results in clinical trials for its ability to penetrate the brain and exhibit significant central nervous system activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rovatirelin hydrate involves several steps, starting with the preparation of key intermediates. One of the primary intermediates is (4S,5S)-5-methyl-2-oxooxazolidine-4-carboxylic acid. This intermediate is synthesized by reacting N-benzyloxycarbonyl L-serine with methanol and sodium hydroxide, followed by acidification and recrystallization .
Another crucial intermediate is (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid, which is prepared by reacting N-benzyloxycarbonyl L-threonine with methanol and sodium hydroxide, followed by acidification and recrystallization .
The final step involves coupling these intermediates with other reagents to form this compound. The reaction conditions typically involve the use of ethanol, sodium borohydride, and other solvents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product suitable for clinical use .
化学反应分析
Types of Reactions
Rovatirelin hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing specific functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various reagents, such as alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while reduction reactions typically produce reduced forms of the compound .
科学研究应用
Rovatirelin hydrate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying thyrotropin-releasing hormone mimetics and their chemical properties.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: this compound is being investigated for its potential therapeutic effects on central nervous system disorders, particularly cerebellar ataxia.
作用机制
Rovatirelin hydrate exerts its effects by mimicking the action of thyrotropin-releasing hormone. It binds to thyrotropin-releasing hormone receptors in the brain, leading to the activation of signaling pathways that regulate the synthesis and secretion of thyrotropin-stimulating hormone and prolactin . This activation results in various physiological effects, including the modulation of central nervous system activity and improvement of symptoms in patients with cerebellar ataxia .
相似化合物的比较
Similar Compounds
Taltirelin hydrate: Another thyrotropin-releasing hormone mimetic with similar therapeutic effects.
Thyrotropin-releasing hormone: The natural hormone that rovatirelin hydrate mimics.
Prolinamide derivatives: Compounds with similar structural features and biological activities.
Uniqueness
This compound is unique due to its high oral bioavailability and ability to penetrate the brain effectively. It has shown superior central nervous system activity compared to other thyrotropin-releasing hormone mimetics, making it a promising candidate for treating central nervous system disorders .
属性
CAS 编号 |
879122-87-9 |
|---|---|
分子式 |
C16H28N4O7S |
分子量 |
420.5 g/mol |
IUPAC 名称 |
(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide;trihydrate |
InChI |
InChI=1S/C16H22N4O4S.3H2O/c1-9-4-3-5-20(9)15(22)12(6-11-7-25-8-17-11)18-14(21)13-10(2)24-16(23)19-13;;;/h7-10,12-13H,3-6H2,1-2H3,(H,18,21)(H,19,23);3*1H2/t9-,10+,12+,13+;;;/m1.../s1 |
InChI 键 |
OKGVIMQQOHBRRH-RYNPTWSUSA-N |
手性 SMILES |
C[C@@H]1CCCN1C(=O)[C@H](CC2=CSC=N2)NC(=O)[C@@H]3[C@@H](OC(=O)N3)C.O.O.O |
规范 SMILES |
CC1CCCN1C(=O)C(CC2=CSC=N2)NC(=O)C3C(OC(=O)N3)C.O.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


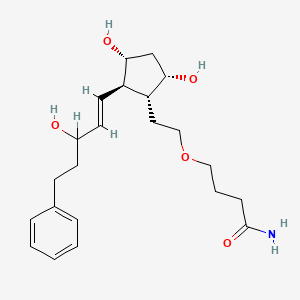
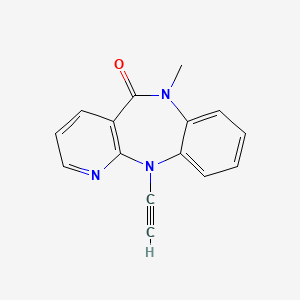

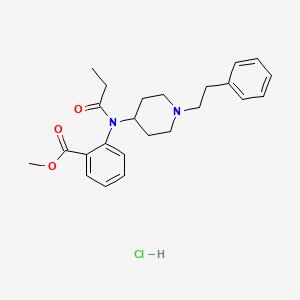

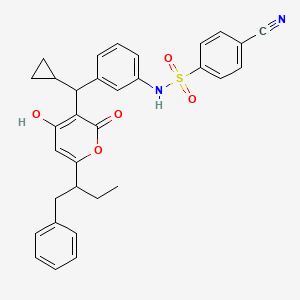
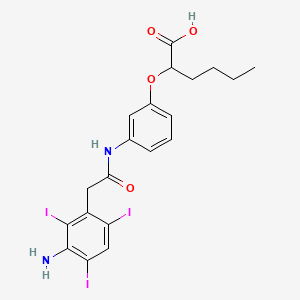
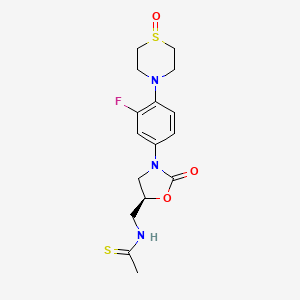
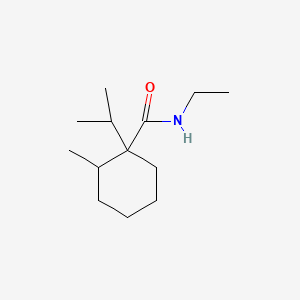
![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)

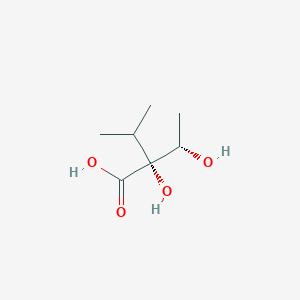
![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)
